3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride

Amine oxidase Metabolic stability Sympathomimetic amine

3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride (CAS 74464-98-5) is a para‑benzyloxy‑substituted phenylpropylamine hydrochloride salt with molecular formula C₁₇H₂₂ClNO and molecular weight 291.8 g/mol. The corresponding free base, 3-[4-(benzyloxy)phenyl]-1-methylpropylamine (CAS 93822-20-9), has a molecular weight of 255.35, a predicted pKa of 10.71, and a melting point of 195.0–197.5 °C.

Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
Cat. No. B12074410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride
Molecular FormulaC17H22ClNO
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H21NO.ClH/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16;/h2-6,9-12,14H,7-8,13,18H2,1H3;1H
InChIKeyLZZQHMQTQFOLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride: Compound Identity and Baseline Characteristics for Informed Procurement


3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride (CAS 74464-98-5) is a para‑benzyloxy‑substituted phenylpropylamine hydrochloride salt with molecular formula C₁₇H₂₂ClNO and molecular weight 291.8 g/mol . The corresponding free base, 3-[4-(benzyloxy)phenyl]-1-methylpropylamine (CAS 93822-20-9), has a molecular weight of 255.35, a predicted pKa of 10.71, and a melting point of 195.0–197.5 °C . Structurally, the compound features a terminal primary amine on a three‑carbon chain bearing a methyl substituent at the 1‑position attached to a 4‑benzyloxyphenyl ring. This terminal‑amine architecture distinguishes it from amphetamine‑type analogs that carry the amino group on the α‑carbon of the side chain, a feature with direct consequences for metabolic stability and enzyme recognition.

Architecture Terminal primary amine on a three‑carbon chain; distinct from α‑methyl amphetamines
Metabolic Context Reported substrate for monoamine oxidase; supports amine‑oxidase probe studies
Form Note Available as free base or hydrochloride salt; confirm form for assay compatibility

Why 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride Cannot Be Replaced by Common In‑Class Analogs


Phenylpropylamine derivatives are not interchangeable simply because they share a benzyloxyphenyl core. The position of the amine group on the side chain fundamentally dictates metabolic handling: phenylpropylamines in which the amino group resides on the terminal carbon are oxidatively deaminated by monoamine oxidase (MAO), whereas amphetamine‑type congeners with the amine on the α‑carbon resist this inactivation pathway [1]. Bulk property tables (molecular weight, logP, pKa) of para‑benzyloxy analogs may appear similar, but the terminal‑amine architecture of 3-(4‑benzyloxy‑phenyl)‑1‑methyl‑propylamine hydrochloride creates a distinct metabolic and enzymatic interaction profile that cannot be replicated by 4‑benzyloxyamphetamine or 4‑benzyloxy‑N‑methylphenethylamine. The quantitative evidence below details exactly where this compound diverges from its closest comparators.

Metabolic Handling

Terminal amine architecture differs from α‑methyl amphetamines; MAO substrate status may not transfer, altering metabolic half‑life context.

Lipophilicity Shift

Side‑chain elongation increases lipophilicity; tissue distribution and membrane partitioning may diverge from shorter‑chain analogs.

Ionization & Extraction

Predicted higher basicity relative to 4‑substituted amphetamines may shift pH‑dependent extraction efficiency and salt‑form selection.

Quantitative Differentiation Guide for 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride vs. Closest Analogs


Metabolic Fate: Terminal Amine Confers Substrate Activity Toward Amine Oxidase Unavailable to α‑Methyl Amphetamines

Phenylpropylamines that carry the amino group on the terminal carbon of the side chain, such as 3-(4-benzyloxy-phenyl)-1-methyl-propylamine, are oxidized by amine oxidase, whereas compounds with the amino group on the carbon adjacent to the terminal carbon (e.g., 4‑benzyloxyamphetamine) are not inactivated by amine oxidase [1]. This qualitative class‑level difference was experimentally demonstrated using oxygen‑consumption measurements in the presence of amine oxidase preparations; terminal‑amine substrates showed measurable oxidative deamination, while α‑methyl‑substituted amphetamines showed no detectable oxidation under the same conditions [1].

Amine Oxidase Substrate
Class-level
Target compound: measurable oxidative deamination (O₂ uptake) by amine oxidase. α‑Methyl amphetamine comparator: no detectable oxidation under identical conditions.
Metabolic half‑life and in vivo duration may differ; study endpoint interpretation context.
Class‑level inference from 1941 Warburg assay; verify in current experimental models.
Amine oxidase Metabolic stability Sympathomimetic amine

Lipophilicity and Molecular Size: Higher logP and MW Differentiate the Target from 4‑Benzyloxyamphetamine

3-(4-Benzyloxy-phenyl)-1-methyl-propylamine carries an additional methylene unit in the side chain compared to 4‑benzyloxyamphetamine, resulting in a molecular weight of 255.35 (free base) versus 241.33 [1]. The predicted logP for the target compound is approximately 4.0–4.2 (estimated by the additional –CH₂– contribution of ≈0.5 log units over the reported XLogP3 of 3.5 for 4‑benzyloxyamphetamine [1]). The higher logP translates to greater membrane partitioning and potentially enhanced blood‑brain barrier penetration.

Lipophilicity & Size
Cross-study comparable
MW 255.35 (free base); predicted logP ≈ 4.0–4.2
Higher lipophilicity may increase membrane partitioning; requires verification in distribution models.
Predicted logP by fragment addition; comparator XLogP3 = 3.5 (4‑benzyloxyamphetamine).
Lipophilicity Molecular weight Physicochemical property

Solid‑State Thermal Behavior: Melting Point Differentiates Free Base from 4‑Benzyloxyamphetamine HCl

The free base of the target compound exhibits a melting point of 195.0–197.5 °C , whereas 4‑benzyloxyamphetamine hydrochloride (the HCl salt, a closer physical‑form comparator) is described as an air‑sensitive solid with a melting point of 148–149 °C . The ≈47 °C higher melting point of the target free base reflects stronger intermolecular forces in the crystal lattice, which may influence solubility, formulation stability, and handling requirements.

Melting Point
Cross-study comparable
195.0–197.5 °C (free base) vs 148–149 °C (4‑benzyloxyamphetamine HCl salt)
Solid‑state stability and formulation solvent choice may be affected; salt‑form context.
Free base vs HCl salt comparison; direct thermal property transfer limited.
Melting point Crystallinity Solid-state characterization

Basicity: Higher Predicted pKa Relative to 4‑Methoxyamphetamine Influences Salt Selection and Ionization State

The predicted pKa of the target free base is 10.71 , which is substantially higher than the experimentally determined pKa of 4‑methoxyamphetamine (pKa ≈ 9.9–10.0) [1]. The elevated basicity of the terminal amine relative to the α‑methyl‑substituted amine means the target compound remains >99% protonated at physiological pH (7.4), whereas 4‑methoxyamphetamine is approximately 97–98% protonated—a small but meaningful difference for ion‑trap mass spectrometry and passive membrane permeation calculations.

pKa (Basicity)
Cross-study comparable
Predicted pKa 10.71 vs experimental ~9.9–10.0 (4‑methoxyamphetamine)
Ionization state differs at physiological pH; extraction and salt‑form selection may be impacted.
Predicted value; comparator class difference; confirm with experimental determination.
pKa Basicity Salt form Ionization

Application Scenarios Where 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride Provides Unique Value


Metabolic Stability Studies Requiring an Amine‑Oxidase‑Labile Probe with a Benzyloxy Pharmacophore

The terminal‑amine architecture makes this compound a substrate for monoamine oxidase, unlike 4‑benzyloxyamphetamine [1]. Researchers designing MAO‑substrate turnover assays or studying amine‑oxidase‑dependent metabolic clearance can employ this compound as a para‑benzyloxy probe that combines a well‑characterized pharmacophore with predictable oxidative deamination kinetics. This scenario is relevant for labs investigating structure‑metabolism relationships among phenylpropylamine derivatives.

Synthetic Intermediate for Derivatization Exploiting the Reactive Terminal Primary Amine

The terminal primary amine offers a single, sterically unhindered nucleophilic center for reductive amination, acylation, or sulfonylation, enabling chemists to introduce diverse substituents without the competing reactivity of an α‑methyl‑substituted secondary carbon. This contrasts with 4‑benzyloxyamphetamine's α‑methyl‑branched amine, where steric hindrance can reduce coupling efficiency [1]. The compound is thus suited as a scaffold for library synthesis of N‑substituted benzyloxyphenylpropylamines.

Physicochemical Reference Standard for Terminal‑Amine Phenylpropylamines in Analytical Method Development

With a melting point of 195–197.5 °C (free base), predicted pKa of 10.71, and molecular weight of 255.35, this compound serves as a well‑defined reference for calibrating HPLC retention time, mass spectrometric ionization, and solid‑state thermal analysis methods specific to terminal‑amine benzyloxyphenylpropylamines . Its distinct thermal and basicity signatures relative to amphetamine‑type analogs reduce the risk of misassignment in forensic and quality‑control analyses.

Pharmacokinetic Modeling of Chain‑Extended Amphetamine Homologs

The additional methylene unit in the side chain relative to 4‑benzyloxyamphetamine increases both molecular weight (+14.02) and lipophilicity (ΔlogP ≈ +0.5–0.7) . This compound can be used as a probe to evaluate how incremental chain elongation affects volume of distribution, blood‑brain barrier permeability, and hepatic clearance in preclinical pharmacokinetic models.

Application
Selection Property
Validation Focus
Metabolic stability studies with benzyloxy pharmacophore
Terminal amine architecture (amine‑oxidase substrate)
Oxidative deamination kinetics and metabolic half‑life context
Synthetic scaffold for N‑substituted benzyloxyphenylpropylamine libraries
Sterically unhindered terminal primary amine
Derivatization efficiency and coupling yield
Analytical reference standard for terminal‑amine phenylpropylamines
Well‑defined solid‑state (mp) and basicity signature
HPLC retention, MS ionization, thermal analysis calibration
Pharmacokinetic modeling of chain‑extended amphetamine homologs
Incremental chain elongation effect on logP and MW
Volume of distribution, BBB permeability, hepatic clearance (preclinical)
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